molecular formula C25H19BrN2O3 B6095968 5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide

5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide

Cat. No. B6095968
M. Wt: 475.3 g/mol
InChI Key: JFSZHBISRLXGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide, also known as BMBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BMBF is a furan derivative that contains a bromophenyl and a methylbenzoyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and proliferation. This compound has also been shown to inhibit the activity of the signaling pathway known as the PI3K/AKT/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has several advantages for laboratory experiments, including its high potency and selectivity for cancer cells, its ability to inhibit multiple signaling pathways involved in cancer cell growth and proliferation, and its relatively low toxicity. However, this compound also has several limitations, including its poor solubility in aqueous solutions, its instability in certain conditions, and its potential for off-target effects.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide, including the identification of its precise mechanism of action, the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential applications in combination with other anti-cancer agents. Additionally, further research is needed to evaluate the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. This compound has several advantages for laboratory experiments, including its high potency and selectivity for cancer cells, but also has limitations that need to be addressed. Further research is needed to fully understand the potential applications of this compound in scientific research and its potential clinical applications.

Synthesis Methods

5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been synthesized using various methods, including the reaction of 4-bromoaniline with 2-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. Another method involves the reaction of 4-bromoaniline with 2-methylbenzoic acid, followed by the reaction of the resulting intermediate with furan-2-carbonyl chloride. The synthesis of this compound is a multi-step process that requires careful attention to detail and high levels of expertise.

Scientific Research Applications

5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(4-bromophenyl)-N-[3-[(2-methylbenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O3/c1-16-5-2-3-8-21(16)24(29)27-19-6-4-7-20(15-19)28-25(30)23-14-13-22(31-23)17-9-11-18(26)12-10-17/h2-15H,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSZHBISRLXGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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